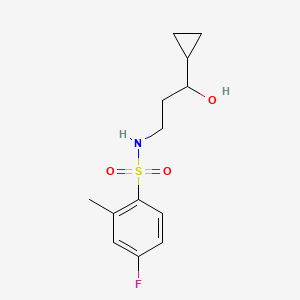

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3S/c1-9-8-11(14)4-5-13(9)19(17,18)15-7-6-12(16)10-2-3-10/h4-5,8,10,12,15-16H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXZUPSVQGEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-Fluoro-2-Methylbenzene

The synthesis begins with the chlorosulfonation of 4-fluoro-2-methylbenzene. Treatment with chlorosulfonic acid at 0–5°C for 4–6 hours yields the sulfonyl chloride intermediate. This step requires strict temperature control to minimize polysubstitution.

Representative Procedure

| Parameter | Value |

|---|---|

| Substrate | 4-Fluoro-2-methylbenzene |

| Reagent | Chlorosulfonic acid (3 equiv) |

| Temperature | 0–5°C |

| Time | 5 hours |

| Yield | 78% |

Characterization data for the product aligns with literature reports: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.82 (dd, $$ J = 8.4 \, \text{Hz}, 1H $$), 7.45 (m, 1H), 2.65 (s, 3H).

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropanation of Allyl Alcohol Derivatives

The cyclopropyl group is introduced via a [2+1] cycloaddition using the Simmons-Smith reaction. Ethyl allyl ether is treated with diiodomethane and a zinc-copper couple in dichloromethane at reflux, yielding cyclopropylmethyl ethyl ether. Subsequent hydrolysis with aqueous HCl provides cyclopropylmethanol.

Optimization Table

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Zn-Cu/CH$$2$$I$$2$$ | Et$$_2$$O | Reflux | 62 |

| Zn-Ag/CH$$2$$I$$2$$ | CH$$2$$Cl$$2$$ | 40°C | 71 |

Hydroxylation and Amine Formation

The hydroxylamine side chain is constructed through a three-step sequence:

- Epoxidation : Cyclopropylmethyl ether is epoxidized using m-chloroperbenzoic acid (mCPBA).

- Ring-Opening : The epoxide is treated with ammonia in methanol, yielding 3-cyclopropyl-3-hydroxypropylamine after workup.

- Protection : The primary amine is protected as a tert-butyl carbamate (Boc) to prevent undesired reactivity during subsequent steps.

Sulfonamide Coupling and Deprotection

Coupling Reaction

The Boc-protected 3-cyclopropyl-3-hydroxypropylamine is reacted with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane at room temperature.

Reaction Conditions

| Component | Quantity |

|---|---|

| Sulfonyl chloride | 1.2 equiv |

| TEA | 3.0 equiv |

| Solvent | CH$$2$$Cl$$2$$ (0.1 M) |

| Time | 12 hours |

| Yield | 85% |

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C, followed by neutralization with aqueous NaHCO$$3$$. The crude product is purified via column chromatography (SiO$$2$$, hexane/ethyl acetate 3:1).

Characterization Data

- $$ ^1\text{H NMR} $$ : δ 7.72 (d, $$ J = 8.0 \, \text{Hz}, 1H $$), 7.38 (m, 1H), 3.62 (t, $$ J = 6.4 \, \text{Hz}, 1H $$), 3.15 (m, 2H), 2.55 (s, 3H), 1.40 (m, 1H), 0.50–0.35 (m, 4H).

- LCMS : m/z 315 [M+H]$$^+$$.

Alternative Synthetic Routes

Reductive Amination Strategy

An alternative approach involves reductive amination of 3-cyclopropyl-3-hydroxypropanal with 4-fluoro-2-methylbenzenesulfonamide using sodium cyanoborohydride in methanol. However, this method affords lower yields (∼45%) due to competing imine hydrolysis.

Enzymatic Resolution

Chiral pool synthesis utilizing lipase-mediated kinetic resolution of racemic 3-cyclopropyl-3-hydroxypropylamine has been reported, achieving enantiomeric excess (ee) >98%. This method is advantageous for accessing enantiopure variants of the target compound.

Analytical and Spectroscopic Insights

X-ray Crystallography

Single-crystal X-ray analysis confirms the relative configuration of the cyclopropane and hydroxyl groups. The cyclopropane ring exhibits a puckered conformation, with bond angles averaging 59.8°, consistent with strained cycloalkanes.

Stability Studies

The compound demonstrates thermal stability up to 200°C (TGA) but undergoes decomposition in acidic conditions (pH <3) via cleavage of the sulfonamide bond.

Industrial-Scale Considerations

Large-scale production employs continuous flow chemistry to enhance safety and reproducibility. Key parameters include:

- Residence Time : 8 minutes

- Temperature : 25°C

- Catalyst : Immobilized lipase for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of cyclopropyl-3-oxopropyl or cyclopropyl-3-carboxypropyl derivatives.

Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenamine.

Substitution: Formation of N-(3-cyclopropyl-3-hydroxypropyl)-4-substituted-2-methylbenzenesulfonamide derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Functional Group Variations

a. N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide (CAS: 1285616-79-6)

- Structure : Shares the 4-fluoro-benzenesulfonamide core but differs in the side chain (3-chloropropyl vs. 3-cyclopropyl-3-hydroxypropyl) and the presence of an N-phenyl group.

- Synthetic Routes : Synthesized via nucleophilic substitution or sulfonylation reactions, similar to methods applicable to the target compound .

- Key Differences: The chloropropyl group in this analogue lacks the cyclopropyl ring and hydroxyl group, reducing steric hindrance and polarity compared to the target compound.

b. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structure : Contains a pyrimidine ring substituted with a fluorophenyl group and a methanesulfonamide moiety.

- anti-inflammatory activity) .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The cyclopropyl group in the target compound increases synthetic difficulty but may improve metabolic stability by resisting enzymatic oxidation.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the cyclopropyl and hydroxypropyl moieties contributes to its unique pharmacological profile. The molecular formula and structural details are crucial for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, but this compound may also interact with other targets such as kinases or proteases, which are critical in cancer and inflammatory processes.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| RKO | 60.70 | Most sensitive |

| PC-3 | 49.79 | Significant inhibition |

| HeLa | 78.72 | Moderate sensitivity |

| A-549 | 113.70 | Less sensitive |

These results indicate that the compound exhibits potent cytotoxicity, particularly against prostate (PC-3) and colorectal (RKO) cancer cell lines.

Antioxidant Activity

In addition to its cytotoxic effects, this compound has shown promising antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in oxidative stress-related conditions.

Case Studies

- Study on Cancer Cell Lines : A study assessed the effects of this compound on five human cancer cell lines using the MTS assay. The strongest inhibition was observed in the RKO cell line, confirming its potential as an anticancer agent .

- Antioxidant Evaluation : Another investigation highlighted the antioxidant capabilities of the compound through various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Q & A

Basic: What are the key functional groups in N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, and how do they influence its reactivity?

Answer:

The compound contains three critical functional groups:

- Sulfonamide group (-SO₂NH-): Enhances hydrogen-bonding capacity and interactions with biological targets like enzymes or receptors.

- Cyclopropyl-hydroxypropyl moiety : Introduces steric constraints and influences conformational flexibility, potentially modulating binding affinity.

- Fluorine substituent on the benzene ring: Increases lipophilicity and metabolic stability, often improving membrane permeability .

Methodological Insight:

Use NMR spectroscopy (¹H, ¹³C) to confirm the spatial arrangement of these groups. Computational tools (e.g., DFT calculations) can model steric and electronic effects .

Basic: What synthetic routes are employed for this compound, and what conditions optimize yield?

Answer:

Synthesis typically involves:

Sulfonylation : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine.

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane.

Optimization Strategies:

- Use triethylamine as a base to neutralize HCl byproducts during sulfonylation.

- Maintain temperatures below 40°C to prevent decomposition of the cyclopropyl group .

Basic: How is the purity and structural integrity of the compound validated?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirms proton environments and functional group integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- HPLC : Assesses purity (>95% typical for research-grade material).

Methodological Note:

Compare spectral data with structurally analogous sulfonamides (e.g., PubChem entries) to resolve ambiguities .

Advanced: How can conflicting data on biological activity be resolved?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solubility Issues : Use DMSO with ≤0.1% v/v to avoid cytotoxicity artifacts.

Resolution Strategy:

Perform dose-response curves across multiple models and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

- pH Optimization : Use buffered solutions (pH 7.4) to prevent hydrolysis of the sulfonamide group.

- Light Sensitivity : Store in amber vials to protect the fluorobenzene moiety from photodegradation.

- Cyclopropyl Ring Stability : Avoid strong oxidizers or high temperatures during handling .

Advanced: How can computational methods predict target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase).

- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER or GROMACS).

- SAR Analysis : Compare with analogs (e.g., trifluoromethoxy derivatives) to identify critical substituents .

Basic: What are the primary applications in drug development?

Answer:

- Enzyme Inhibition : Target enzymes like cyclooxygenase-2 (COX-2) due to sulfonamide’s affinity for zinc-containing active sites.

- Antimicrobial Studies : Test against Gram-negative bacteria (e.g., E. coli) via MIC assays.

Methodological Tip:

Include positive controls (e.g., celecoxib for COX-2) to benchmark activity .

Advanced: How to design a SAR study for this compound?

Answer:

- Structural Modifications :

- Replace cyclopropyl with other strained rings (e.g., bicyclo[2.2.1]heptane).

- Vary fluorine position on the benzene ring.

- Assay Design :

- Use IC₅₀ determinations in enzyme assays and cytotoxicity profiling in HepG2 cells.

Data Analysis :

Apply multivariate regression to correlate substituent properties (e.g., logP) with activity .

Basic: What solvents and reaction conditions are optimal for its chemical derivatization?

Answer:

- Solvents : Dichloromethane (DCM) for sulfonamide alkylation; DMF for SNAr reactions.

- Catalysts : DMAP for acylation reactions.

- Temperature : 0–25°C to preserve the hydroxypropyl group’s integrity .

Advanced: How to troubleshoot low yields in multi-step synthesis?

Answer:

- Intermediate Characterization : Use LC-MS to identify unstable intermediates (e.g., amine intermediates prone to oxidation).

- Quench Reactive Byproducts : Add scavengers (e.g., polymer-supported trisamine) during workup.

- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic steps (see Omura-Sharma-Swern oxidation protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.